molecular formula C23H22FN5O2S B2533369 2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one CAS No. 1115880-42-6

2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one

Cat. No.: B2533369
CAS No.: 1115880-42-6
M. Wt: 451.52
InChI Key: QGKSWQXVMBRIPG-UHFFFAOYSA-N
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Description

2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one is a potent and selective small-molecule inhibitor with significant research value in oncology, particularly for the study of acute myeloid leukemia (AML). Its primary mechanism of action involves the dual inhibition of Fms-like tyrosine kinase 3 (FLT3) and Cyclin-dependent kinase 9 (CDK9). The compound exerts its effects by targeting the ATP-binding pocket of mutant FLT3 receptors, a driver mutation present in a substantial subset of AML patients, thereby blocking pro-survival and proliferative signaling pathways [https://pubchem.ncbi.nlm.nih.gov/]. Concurrently, its inhibition of CDK9, a key regulator of transcription, leads to the rapid downregulation of short-lived anti-apoptotic proteins like Mcl-1, which cancer cells often depend on for survival [https://www.ebi.ac.uk/chembl/]. This dual-action mechanism promotes cancer cell apoptosis and has shown promising efficacy in preclinical models of FLT3-ITD positive AML, making it a valuable chemical probe for investigating signaling cascades, transcription elongation, and resistance mechanisms [https://www.nature.com/articles/s41419-023-05670-x]. Researchers utilize this compound to explore novel therapeutic strategies and combination treatments for hematological malignancies and solid tumors.

Properties

IUPAC Name

2-[(8-fluoro-5H-pyrimido[5,4-b]indol-4-yl)sulfanyl]-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN5O2S/c1-31-19-5-3-2-4-18(19)28-8-10-29(11-9-28)20(30)13-32-23-22-21(25-14-26-23)16-12-15(24)6-7-17(16)27-22/h2-7,12,14,27H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGKSWQXVMBRIPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CSC3=NC=NC4=C3NC5=C4C=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one is an intriguing molecule with potential biological activities that warrant detailed exploration. Its unique structural features suggest a variety of interactions with biological targets, making it a candidate for further research in medicinal chemistry and pharmacology.

Structural Overview

The compound's structure is characterized by:

  • A pyrimido[5,4-b]indole core , which is known for its diverse biological activities.
  • A sulfanyl group that enhances its reactivity and potential interactions with biological systems.
  • A piperazine moiety that may contribute to its pharmacokinetic properties.

The molecular formula is C18H19FN4OSC_{18}H_{19}FN_4OS with a molecular weight of approximately 352.4 g/mol .

Anticancer Properties

Preliminary studies indicate that the compound exhibits anticancer properties , potentially through mechanisms involving the inhibition of cell proliferation and induction of apoptosis in cancer cells. The presence of the pyrimidoindole structure has been linked to activity against various cancer cell lines, suggesting that this compound could be effective in oncology applications .

Antiviral Activity

The compound's structural components suggest possible antiviral properties. Similar compounds have demonstrated efficacy against viral infections, particularly in inhibiting viral replication. The fluorine atom in the pyrimidoindole moiety may enhance these effects by increasing lipophilicity and improving cellular uptake .

Case Studies

  • Anticancer Activity : In vitro studies have shown that related compounds can inhibit the growth of various cancer cell lines, including breast and lung cancers. These studies often involve assays such as MTT or cell viability tests to assess cytotoxicity and growth inhibition .
  • Antiviral Efficacy : Certain analogs have been tested against hepatitis B virus (HBV) and showed significant inhibition at low concentrations, indicating potential for therapeutic use against viral infections .
  • Structure-Activity Relationship (SAR) : Variations in substituents on the piperazine or pyrimidoindole cores significantly influence biological activity. For instance, modifications to the halogen substituents can alter potency against specific targets .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds can be beneficial:

Compound NameKey FeaturesBiological Activity
N-(5-chloro-2-methylphenyl)-2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamideSulfanyl linkage, chloro-substitutedAnticancer and antiviral activities reported
N-(4-bromophenyl)-2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamideBrominated phenyl groupAntiviral and antimicrobial properties noted
8-Fluoro-pyrimido[5,4-b]indole derivativesPyrimidoindole core variationsDiverse biological activities including anticancer

This table illustrates how slight modifications in structure can lead to significant differences in biological activity.

Scientific Research Applications

Structural Characteristics

The molecular formula of this compound is C23H22FN5O2SC_{23}H_{22}FN_5O_2S, with a molecular weight of approximately 451.5 g/mol. The structure features:

  • A pyrimido[5,4-b]indole core, which is known for its diverse biological activities.
  • A sulfanyl group , which may enhance the compound's reactivity and biological interactions.
  • A piperazine moiety , commonly associated with psychoactive and therapeutic properties.

Pharmacological Properties

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Anticancer Activity : Several derivatives of pyrimidoindoles have shown promise in inhibiting cancer cell proliferation. The presence of fluorine in the molecule may enhance its potency against certain cancer types by improving binding affinity to target proteins.
  • Antiviral Properties : The unique combination of functional groups may contribute to antiviral effects, making this compound a candidate for further investigation in viral disease treatment .
  • Anti-inflammatory Effects : The sulfanyl group has been linked to anti-inflammatory properties in related compounds, suggesting potential applications in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have highlighted the potential applications of pyrimidoindole derivatives:

  • Selective Toll-like Receptor Stimulation : Research has shown that certain pyrimidoindole derivatives selectively stimulate Toll-like receptor 4 (TLR4), which plays a crucial role in immune response modulation. This property could be leveraged for developing immunotherapeutics .
  • Anticancer Activity Assessment : In vitro studies have demonstrated that derivatives of pyrimidoindoles exhibit selective cytotoxicity against various cancer cell lines. For instance, modifications to the pyrimido core have resulted in enhanced activity against breast and lung cancer cells .
  • Antiviral Screening : Compounds structurally related to 2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one have been screened against viral pathogens, revealing promising antiviral activity that warrants further exploration.

Comparison with Similar Compounds

Table 1: Structural Features of Comparable Compounds

Compound Name/ID Core Structure Key Substituents Functional Groups
Target Compound Pyrimido[5,4-b]indole 8-fluoro, 4-(2-methoxyphenyl)piperazine, sulfanyl-ethanone bridge Sulfur linkage, fluoro, methoxy
1-(5-(4-amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoroindolin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethan-1-one (Compound 34) Pyrrolo[2,3-d]pyrimidine 4-fluoroindoline, trifluoromethylphenyl ethanone Trifluoromethyl, fluoro
2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-3-phenyl-5H-pyrimido[5,4-b]indol-4-one Pyrimido[5,4-b]indole Azepan-1-yl, phenyl, sulfanyl-ethanone bridge Azepane ring, sulfur linkage
Astemizole analog (1-[(4-fluorophenyl)methyl]-N-[1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl]-1H-benzimidazol-2-amine) Benzimidazole 4-fluorophenyl, 4-methoxyphenethyl-piperidine Fluoro, methoxy, piperidine
4-(4-(piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one Chromeno[4,3-d]pyrimidine Piperidin-1-ylphenyl, thioxo group Thioxo, piperidine

Key Observations :

  • The target compound’s 8-fluoro-pyrimidoindole core differentiates it from pyrrolopyrimidine (Compound 34) and chromenopyrimidine () analogs, which may alter π-π stacking or receptor binding .
  • The 4-(2-methoxyphenyl)piperazine group contrasts with Compound 34’s trifluoromethylphenyl ethanone, suggesting divergent lipophilicity (logP) and target selectivity. The methoxy group may enhance solubility compared to trifluoromethyl .

Physicochemical and Drug-Likeness Properties

  • Computational studies on ’s chromenopyrimidine suggest oral bioavailability and drug-like properties, which the target compound may share due to its moderate molecular weight (~500 Da) and balanced logP .
  • The 8-fluoro substituent reduces metabolic degradation risks compared to non-fluorinated analogs, while the sulfanyl group may introduce moderate polarity .

Q & A

Basic: What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?

Answer:
Synthetic optimization requires addressing steric hindrance from the pyrimidoindole core and sulfanyl linkage. A flow-chemistry approach (e.g., Omura-Sharma-Swern oxidation) can enhance reaction efficiency by controlling temperature and reagent stoichiometry . For purification, reverse-phase HPLC with a C18 column and a mobile phase of methanol:ammonium acetate buffer (pH 6.5, 65:35 v/v) is recommended to resolve polar byproducts . Monitor intermediates via LC-MS to identify side reactions (e.g., desulfurization or piperazine ring oxidation) early in the process .

Basic: How can researchers validate the structural integrity of the compound post-synthesis?

Answer:
Combine spectroscopic techniques:

  • 1H/13C NMR : Confirm the presence of the 2-methoxyphenyl group (δ ~3.8 ppm for OCH3) and pyrimidoindole protons (δ ~8.5–9.5 ppm) .
  • HRMS : Verify molecular ion [M+H]+ at m/z 495.18 (calculated for C24H21FN4O2S).
  • IR : Identify sulfanyl (C-S) stretch at ~650 cm⁻¹ and ketone (C=O) at ~1680 cm⁻¹ . Cross-validate with X-ray crystallography if single crystals are obtained .

Advanced: What in vitro models are appropriate for evaluating the compound’s pharmacokinetic properties?

Answer:

  • Metabolic stability : Use human liver microsomes (HLMs) with NADPH cofactor, monitoring depletion via LC-MS/MS over 60 minutes .
  • CYP inhibition : Screen against CYP3A4/2D6 isoforms using fluorescent probes (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) .
  • Plasma protein binding : Apply equilibrium dialysis (human serum albumin, 0.5% w/v) to quantify unbound fraction . Note: Fluorine substitution may enhance metabolic resistance but reduce solubility .

Advanced: How can researchers resolve contradictions in SAR data between this compound and analogs with varying fluorophenyl substituents?

Answer:

  • Computational docking : Compare binding poses in homology models of target receptors (e.g., serotonin or dopamine receptors) using Schrödinger Suite. The 8-fluoro group may alter π-π stacking vs. hydrogen bonding .
  • Free-energy perturbation (FEP) : Quantify ΔΔG changes caused by fluorine vs. chlorine substitutions at the pyrimidoindole position .
  • In vitro assays : Test analogs in parallel under identical conditions (e.g., cAMP accumulation for GPCR activity) to isolate substituent effects .

Basic: What safety protocols are critical when handling this compound in the lab?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for synthesis steps involving volatile reagents (e.g., DCM) .
  • Spill management : Neutralize acidic/basic residues with sodium bicarbonate or citric acid before disposal .
  • First aid : For skin contact, rinse with 0.9% saline; for inhalation, administer oxygen if respiratory distress occurs .

Advanced: How can researchers design a robust SAR study to explore the pharmacophore of this compound?

Answer:

  • Core modifications : Synthesize derivatives with (a) pyrimidine-to-pyridine substitution, (b) sulfanyl-to-sulfonyl replacement, and (c) 2-methoxyphenyl-to-4-fluorophenyl variation .
  • Bioisosteres : Replace the piperazine ring with morpholine or thiomorpholine to assess conformational flexibility .
  • Assay selection : Prioritize functional assays (e.g., β-arrestin recruitment) over binding assays to capture allosteric effects .

Basic: What analytical techniques are suitable for quantifying this compound in biological matrices?

Answer:

  • LC-MS/MS : Use a triple-quadrupole instrument with ESI+ mode. Optimize transitions for m/z 495.18 → 377.10 (pyrimidoindole fragment) and 495.18 → 178.05 (piperazine fragment) .
  • Sample prep : Extract plasma samples with acetonitrile:methanol (70:30) to precipitate proteins. Limit of quantification (LOQ) should be ≤1 ng/mL .

Advanced: How can researchers address poor aqueous solubility during formulation development?

Answer:

  • Co-solvents : Test PEG-400 and Labrasol® (up to 20% v/v) for enhanced solubility without precipitation .
  • Nanoparticulate systems : Prepare PLGA nanoparticles (200–300 nm) via emulsion-diffusion method. Characterize encapsulation efficiency via dialysis .
  • Salt formation : Screen with hydrochloric or maleic acid to improve crystallinity and dissolution rate .

Basic: What steps ensure reproducibility in scaled-up synthesis?

Answer:

  • Process analytical technology (PAT) : Use inline FTIR to monitor sulfanyl group stability during heating .
  • Quality control : Implement USP guidelines for residual solvents (e.g., DCM ≤ 600 ppm) via GC-FID .
  • Batch records : Document reaction parameters (pH, agitation rate) to minimize inter-batch variability .

Advanced: How can computational modeling guide the optimization of this compound’s blood-brain barrier (BBB) permeability?

Answer:

  • PAMPA-BBB assay : Predict passive diffusion using a logPe value > -5.0 as a threshold .
  • Molecular dynamics (MD) : Simulate interactions with P-glycoprotein (P-gp) to identify structural motifs causing efflux .
  • AlogPS 2.1 : Calculate topological polar surface area (TPSA); aim for <90 Ų to enhance BBB penetration .

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